Imiquimod N-Oxide
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Overview
Description
Imiquimod N-Oxide is a derivative of imiquimod, an imidazoquinoline compound known for its immune response-modifying properties. Imiquimod is primarily used as a topical treatment for various skin conditions, including external genital and perianal warts, actinic keratosis, and superficial basal cell carcinoma . This compound retains the core structure of imiquimod but includes an additional oxygen atom, which may influence its chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Imiquimod N-Oxide typically involves the oxidation of imiquimod. One common method includes the use of oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid under controlled conditions . The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure selectivity and yield.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction parameters to maintain product purity and consistency. The use of continuous flow reactors and advanced purification techniques like high-performance liquid chromatography (HPLC) ensures high-quality production .
Chemical Reactions Analysis
Types of Reactions: Imiquimod N-Oxide undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more oxidized derivatives.
Reduction: Reduction reactions can revert this compound back to imiquimod.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen or oxygen atoms.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products:
Oxidation: Higher oxidized imiquimod derivatives.
Reduction: Imiquimod.
Substitution: Various substituted imiquimod derivatives depending on the reagents used.
Scientific Research Applications
Imiquimod N-Oxide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis to study oxidation and reduction mechanisms.
Biology: Investigated for its potential to modulate immune responses in various biological systems.
Medicine: Explored for its antiviral and antitumor properties, similar to imiquimod.
Industry: Utilized in the development of new pharmaceuticals and topical treatments
Mechanism of Action
Imiquimod N-Oxide exerts its effects by modulating the immune system. It activates Toll-like receptor 7 (TLR7) on immune cells, leading to the production of pro-inflammatory cytokines such as interferon-alpha, tumor necrosis factor-alpha, and interleukin-12 . This activation enhances both innate and adaptive immune responses, promoting the destruction of virus-infected and tumor cells .
Comparison with Similar Compounds
Imiquimod: The parent compound, known for its immune-modulating properties.
Resiquimod: Another imidazoquinoline compound with similar immune-stimulating effects.
EAPB0203, EAPB0503, EAPB02303: Imiquimod analogues with modifications to the imidazoquinoline structure.
Uniqueness: Imiquimod N-Oxide is unique due to its additional oxygen atom, which may enhance its stability and alter its biological activity compared to imiquimod. This modification can potentially lead to different pharmacokinetic and pharmacodynamic profiles, making it a valuable compound for further research and development .
Properties
Molecular Formula |
C14H16N4O |
---|---|
Molecular Weight |
256.30 g/mol |
IUPAC Name |
5-hydroxy-1-(2-methylpropyl)imidazo[4,5-c]quinolin-4-imine |
InChI |
InChI=1S/C14H16N4O/c1-9(2)7-17-8-16-12-13(17)10-5-3-4-6-11(10)18(19)14(12)15/h3-6,8-9,15,19H,7H2,1-2H3 |
InChI Key |
JGCTUVXHGKNMDS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CN1C=NC2=C1C3=CC=CC=C3N(C2=N)O |
Origin of Product |
United States |
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